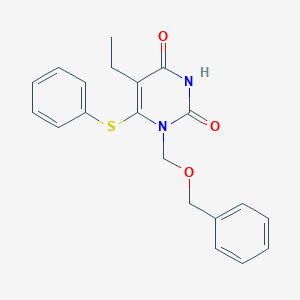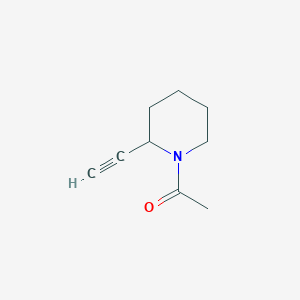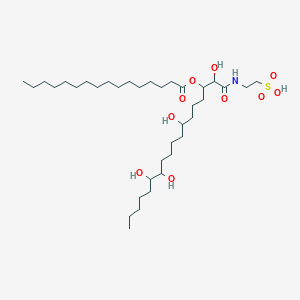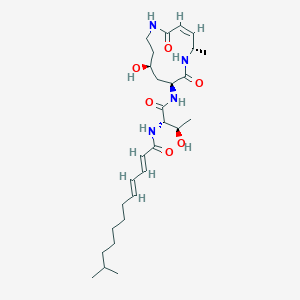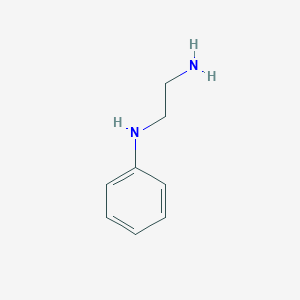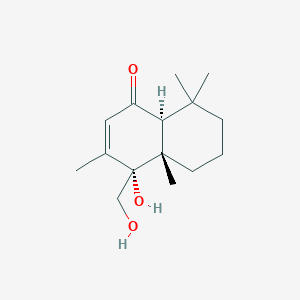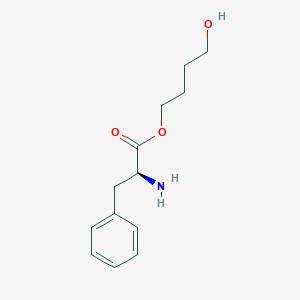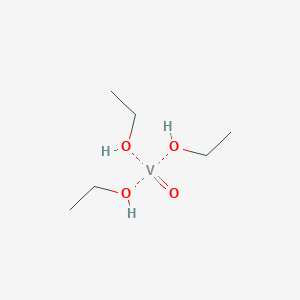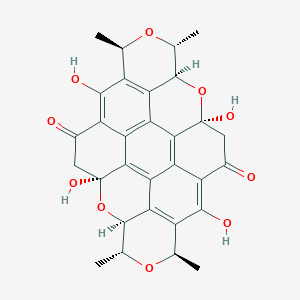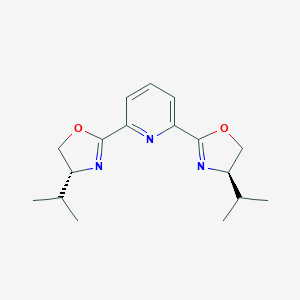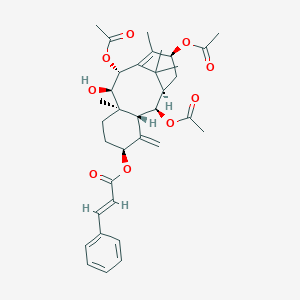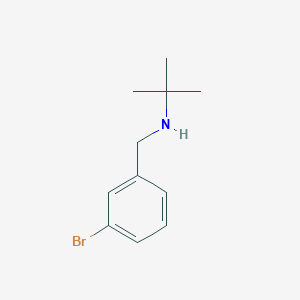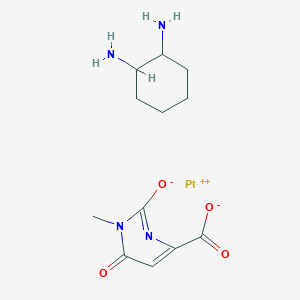![molecular formula C14H17ClN2O3S B159468 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride CAS No. 1049738-54-6](/img/structure/B159468.png)
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
説明
“3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride” is a chemical compound that is used in scientific research . It has unique properties and finds applications in various fields such as drug discovery, material science, and biochemistry. It is also known as an extracellular signal-regulated kinase (ERK) docking domain inhibitor .
Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O3S·HCl . The molecular weight is 328.81 . The InChI string representation of the molecule is1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10 (4-6-11)9-12-13 (17)16 (8-7-15)14 (18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9+; . Physical And Chemical Properties Analysis
This compound is a powder that is off-white in color . It is soluble in DMSO to a concentration of at least 4 mg/mL . The compound should be stored under inert gas and kept at a temperature of 2-8°C .科学的研究の応用
1. Synthesis and Pharmacological Importance
The compound 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride belongs to a class of compounds known for their significant pharmacological importance. Studies highlight the synthesis of these compounds, known as 1,3-thiazolidin-4-ones, and their functionalized analogs like glitazones, which have demonstrated promising future in medicinal chemistry. Their potential activities against various diseases have made them an integral part of commercial pharmaceuticals. The synthesis techniques have evolved over time, with green chemistry playing a pivotal role in the development of these compounds. This demonstrates the compound's relevance in addressing environmental concerns while also exploring its biological potential (Santos, Silva & Jones Junior, 2018).
2. Structural Modifications and Biological Activities
The structural framework of the compound offers a versatile scaffold for medicinal chemists, enabling the discovery of novel molecules to manage various ailments. Amendments in the structural framework of the thiazolidinedione scaffold have been explored to design potent inhibitors with specific biological activities. These modifications can optimize the potential of compounds as inhibitors for targeted approaches in treating diseases like Type 2 diabetes mellitus (T2DM) (Verma, Yadav & Thareja, 2019).
3. Biological and Pharmacological Activities
The thiazolidine scaffold, to which the compound belongs, has been recognized for its wide range of biological and pharmacological activities. These activities encompass antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. Some derivatives of thiazolidine have shown superior activity compared to standard drugs, indicating their potential as future pharmaceuticals (Pandey, Singh & Kumar, 2011).
Safety And Hazards
特性
IUPAC Name |
3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLWVGMXJPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



